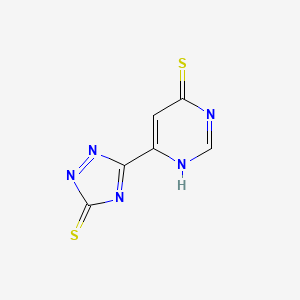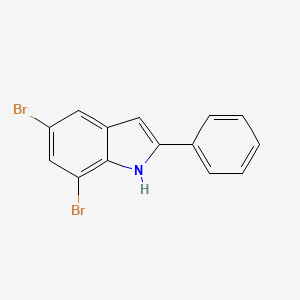
5,7-Dibromo-2-phenyl-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2-phenyl-1h-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of two bromine atoms at the 5th and 7th positions and a phenyl group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-phenyl-1h-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction conditions often include mild temperatures and a controlled environment to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromo-2-phenyl-1h-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5,7-Dibromo-2-phenyl-1h-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-2-phenyl-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the indole ring play crucial roles in its binding affinity and activity. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
2-Phenylindole: Lacks the bromine atoms and has different reactivity and biological activity.
5-Bromo-2-phenylindole: Contains only one bromine atom, leading to different chemical and biological properties.
7-Bromo-2-phenylindole: Similar to 5-bromo-2-phenylindole but with bromine at a different position.
Uniqueness: 5,7-Dibromo-2-phenyl-1h-indole is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
Número CAS |
5326-35-2 |
|---|---|
Fórmula molecular |
C14H9Br2N |
Peso molecular |
351.04 g/mol |
Nombre IUPAC |
5,7-dibromo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9Br2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H |
Clave InChI |
KLNUDQHISIUUAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



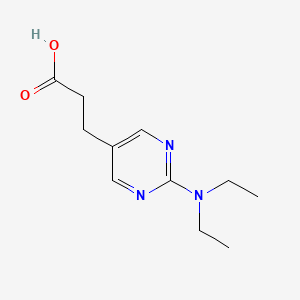
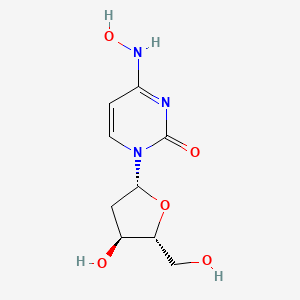
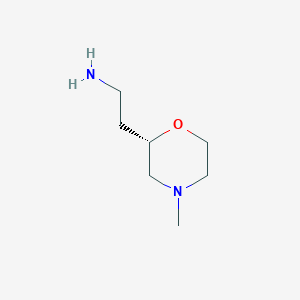
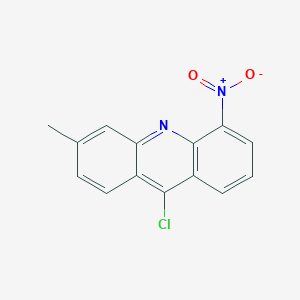
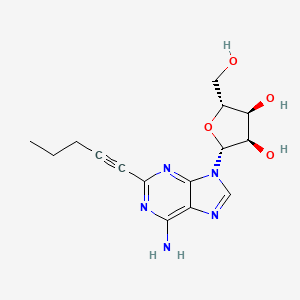
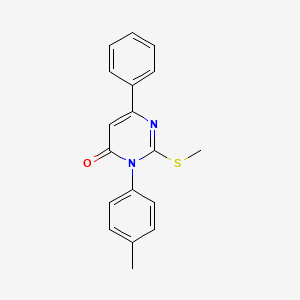
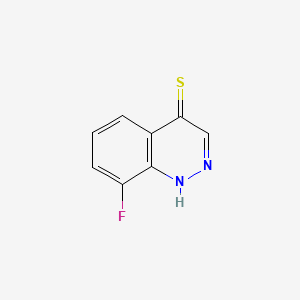
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
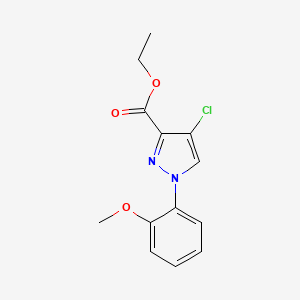
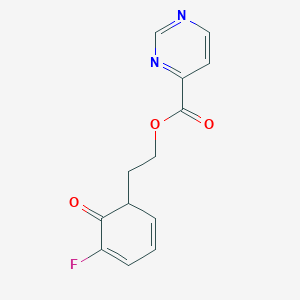

![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
